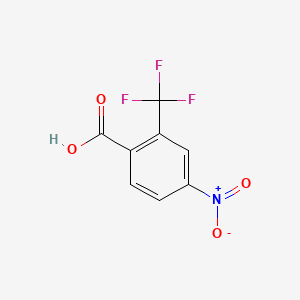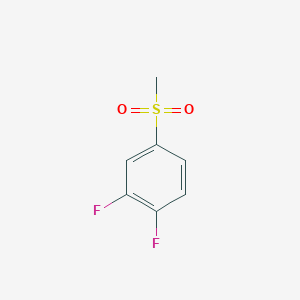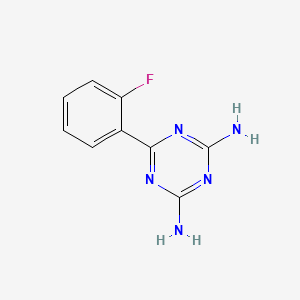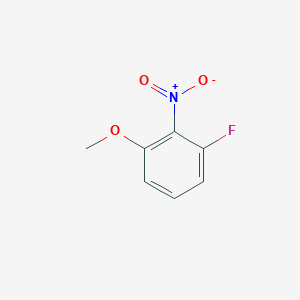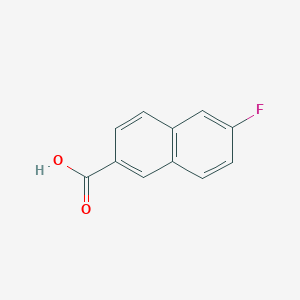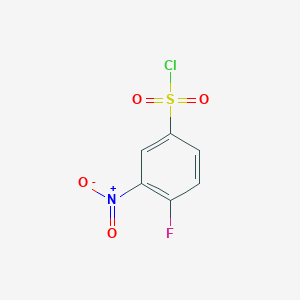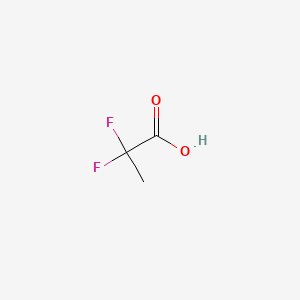
1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(phenethylamino)-2-propanol is a useful research compound. Its molecular formula is C11H14F3NO and its molecular weight is 233.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Compound Synthesis
Research has explored various chemical reactions involving compounds structurally similar to 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol, showcasing its potential in synthesizing fluorine-containing compounds. For instance, reactions between fluorinated alcohols and amines have led to the formation of fluorine-containing imines or N-alkylamides, highlighting the utility of such alcohols in creating complex fluorinated molecules which could be beneficial in pharmaceuticals and material science (Furin et al., 2000). Additionally, the structural analysis of hydrogen bonding in trifluoromethylated amino alcohols indicates their potential in designing molecules with specific chiral properties, which is crucial for developing new drugs with targeted activities (Katagiri et al., 2005).
Green Chemistry and CO2 Fixation
The compound 3-Bromo-1,1,1-trifluoro-2-propanol, closely related to this compound, has been used effectively in CO2 fixation processes with epoxides to produce cyclic carbonates. This demonstrates the compound's potential in environmental chemistry, particularly in capturing and utilizing CO2, a major greenhouse gas. Such applications underscore the importance of fluorinated compounds in developing sustainable chemical processes (Ma et al., 2020).
Surface Science and Material Chemistry
Investigations into the adsorption states of 1,1,1-trifluoro-2-propanol on silicon surfaces have provided insights into the surface chemistry of fluorinated alcohols, revealing their dissociative adsorption and subsequent decomposition at elevated temperatures. This research is relevant for understanding the interactions between fluorinated organic molecules and semiconductor materials, which is crucial for developing new electronic devices and coatings (Nagao et al., 2003).
Photodissociation Studies
Photodissociation dynamics studies of compounds like 3-bromo-1,1,1-trifluoro-2-propanol have provided valuable data on the energy distribution and quantum yields of photodissociation processes. Such studies are essential for understanding the stability and reactivity of fluorinated compounds under various light conditions, which is beneficial for designing stable materials and photoreactive agents (Indulkar et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(2-phenylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)10(16)8-15-7-6-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJRBCBVNZITOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382422 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400878-20-8 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)
![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)
